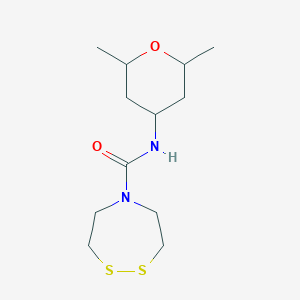
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide, also known as DMXD, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMXD is a cyclic compound that belongs to the family of dithiazepines and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to have antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects. This compound has also been shown to modulate the activity of various ion channels, including calcium and potassium channels, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in the brain. This compound has also been shown to reduce cardiac injury and improve cardiac function in animal models of ischemia-reperfusion injury. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
実験室実験の利点と制限
One advantage of using N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable and has a long shelf life, making it easy to store and transport. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical settings. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for human use.
合成法
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,6-dimethyloxan-4-ol in the presence of a strong base. The resulting intermediate is then reacted with phosgene to form the final product, this compound.
科学的研究の応用
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been studied for its ability to reduce cardiac ischemia-reperfusion injury. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
特性
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-9-7-11(8-10(2)16-9)13-12(15)14-3-5-17-18-6-4-14/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVQSENREIHWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

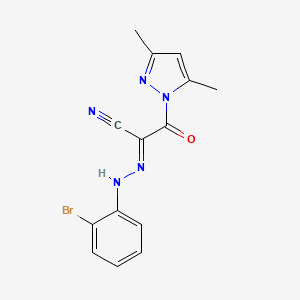

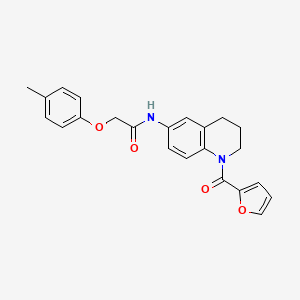
![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)
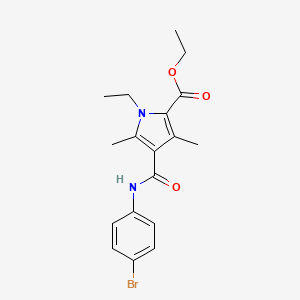

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)
![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)
![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)
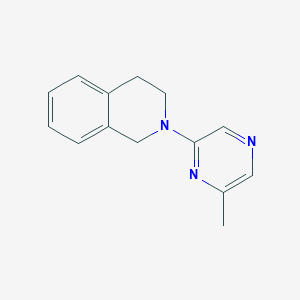
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)